molecular formula C23H27N3O4S B2772919 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide CAS No. 1235629-02-3

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2772919
CAS RN: 1235629-02-3
M. Wt: 441.55
InChI Key: FOUKDDTXLJNXRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds were crystallized in acetone, EtOAc, and EtOH .


Molecular Structure Analysis

The molecular structure of this compound is complex and would require advanced techniques such as X-ray crystallography for precise determination . Similar compounds have been characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy .

Scientific Research Applications

RuO4-mediated Oxidation of N-benzylated Tertiary Amines

The study by Petride et al. (2004) explores the RuO4-mediated oxidation of N-benzylated tertiary amines, providing insights into the oxidation processes of complex amine compounds. This research is significant for understanding the chemical transformations and potential synthetic applications of similar compounds (Petride, Draghici, Florea, & Petride, 2004).

Synthesis and Evaluation of Novel Benzimidazoles

Zarrinmayeh et al. (1998) detail the synthesis and evaluation of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists. This study is indicative of the therapeutic potential of complex benzimidazole derivatives in drug development and pharmacology (Zarrinmayeh et al., 1998).

Molecular Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) on the molecular interaction of specific antagonists with the CB1 cannabinoid receptor provides a foundation for understanding how complex molecules can be designed to interact with biological targets. This research has implications for the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Synthesis and Anti-acetylcholinesterase Activity

Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, showcasing the potential of piperidine derivatives in addressing conditions like Alzheimer's disease (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Modulator of AMPA Receptor Ameliorates Exercise-induced Fatigue

A study by Fan et al. (2014) on 1-(1,3-benzodioxol-5-yl-carbonyl) piperidine as a modulator of the AMPA receptor reveals its potential in ameliorating exercise-induced fatigue in mice. This research suggests the applicability of similar compounds in enhancing physical endurance and recovery from fatigue (Fan, Wu, Pan, Li, Niu, Zhai, & Mei, 2014).

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules .

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-31-21-5-3-2-4-17(21)14-26-10-8-16(9-11-26)13-24-22(27)23(28)25-18-6-7-19-20(12-18)30-15-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUKDDTXLJNXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.